molecular formula C17H16N4OS B2390700 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013759-73-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2390700
CAS No.: 1013759-73-3
M. Wt: 324.4
InChI Key: XFIXSDJSNDAPBL-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

Similar compounds have been reported to affectMycobacterium tuberculosis energetics . This suggests that the compound might interact with enzymes or proteins involved in the energy metabolism of Mycobacterium tuberculosis.

Mode of Action

It’s suggested that the compound might disrupt the energetics of mycobacterium tuberculosis . This could involve inhibiting the function of key enzymes or proteins in the energy metabolism pathways of the bacteria, thereby disrupting their normal functioning.

Biochemical Pathways

Given its potential effect on mycobacterium tuberculosis energetics , it’s plausible that it affects pathways related to energy production and utilization in the bacteria. This could include pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation.

Result of Action

Based on its potential effect on mycobacterium tuberculosis energetics , it’s likely that the compound leads to a disruption in the energy metabolism of the bacteria, potentially leading to their death or growth inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Uniqueness

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide stands out due to its unique structural features, which confer distinct chemical and biological properties. Its combination of a naphthothiazole ring with a pyrazole ring is not commonly found in other compounds, making it a valuable subject for further research.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-10-9-13(20-21(10)2)16(22)19-17-18-15-12-6-4-3-5-11(12)7-8-14(15)23-17/h3-6,9H,7-8H2,1-2H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIXSDJSNDAPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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